N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide is a compound that features a unique combination of an isoxazole ring and a tetrahydropyran ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the tetrahydropyran ring. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- Isoxazole itself
- 3,5-dimethylisoxazole
- 4-phenylisoxazole
Uniqueness
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide is unique due to its combination of an isoxazole ring with a tetrahydropyran ring, which may confer distinct biological and chemical properties. This structural uniqueness can lead to different interactions with biological targets and varied applications in research and industry .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-13-10-16-20-11-13)15(6-8-19-9-7-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBPWDAVXWKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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